molecular formula C16H15BrN4OS2 B12138310 N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138310
M. Wt: 423.4 g/mol
InChI Key: TWBBQGCKPWPDDZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to a class of 1,2,4-triazole-based acetamide derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology research for their potential as key scaffolds in the development of protease inhibitors and other biologically active molecules. The structure integrates a 1,2,4-triazole ring, a privileged heterocycle known for its diverse pharmacological properties, linked via a sulfanyl acetamide bridge to a bromo-arylamine moiety. This specific molecular architecture suggests potential application in early-stage drug discovery programs, particularly in the design and screening of targeted covalent inhibitors. Researchers value this compound for its use as a building block in the synthesis of more complex molecules or as a core structure for generating combinatorial libraries aimed at exploring new chemical space. The bromine substituent on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for extensive structure-activity relationship (SAR) studies. As with all specialized research chemicals, this product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyers are responsible for confirming the product's identity, purity, and suitability for their specific research applications.

Properties

Molecular Formula

C16H15BrN4OS2

Molecular Weight

423.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15BrN4OS2/c1-10-8-11(17)5-6-12(10)18-14(22)9-24-16-20-19-15(21(16)2)13-4-3-7-23-13/h3-8H,9H2,1-2H3,(H,18,22)

InChI Key

TWBBQGCKPWPDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Reaction of 4-Bromo-2-methylaniline with Chloroacetyl Chloride

A common approach involves reacting 4-bromo-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.

  • Procedure :

    • Dissolve 4-bromo-2-methylaniline (23.95 mmol) in DCM.

    • Add TEA (1.2 eq) dropwise at 0°C.

    • Introduce chloroacetyl chloride (1.0 eq) and stir for 16 hours.

    • Wash with 1N HCl, purify via silica gel chromatography, and isolate N-(4-bromo-2-methylphenyl)-2-chloroacetamide in 97% yield.

Alternative Activation Strategies

In some cases, 2-mercaptoacetic acid is activated using carbodiimides (e.g., DCC/DMAP) for direct coupling to amines. However, this method is less favored due to byproduct formation.

Construction of the 4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Core

The triazole-thiophene fragment is synthesized via cyclocondensation or oxidative cyclization.

Cyclization of Thiosemicarbazides

  • Step 1 : Prepare thiophene-2-carbohydrazide by reacting thiophene-2-carboxylic acid with hydrazine hydrate.

  • Step 2 : Treat with methyl isothiocyanate to form a thiosemicarbazide intermediate.

  • Step 3 : Cyclize under acidic conditions (e.g., HCl/EtOH) to yield 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce the thiophene group to preformed triazole intermediates. For example:

  • React 5-bromo-4-methyl-4H-1,2,4-triazole-3-thiol with thiophen-2-ylboronic acid using Pd(PPh₃)₄ in toluene/EtOH (3:1) at 80°C.

Coupling via Sulfanyl Linkage

The final step involves nucleophilic displacement of the chloro group in the acetamide with the triazole-thiol.

Thiol-Alkylation under Basic Conditions

  • Procedure :

    • Combine N-(4-bromo-2-methylphenyl)-2-chloroacetamide (1.0 eq) and 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (1.1 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir at 60°C for 12 hours.

    • Purify via recrystallization (ethanol/water) to obtain the target compound in 65–72% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W, 20 min) reduces reaction time to 30 minutes with comparable yields (68–70%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.20 (d, 1H, thiophene-H), 6.95 (m, 2H, thiophene-H), 3.82 (s, 2H, -SCH₂CO-), 2.40 (s, 3H, -CH₃).

  • MS (ESI+) : m/z 463.2 [M+H]⁺.

Purity Optimization

  • HPLC : >98% purity achieved using C18 reverse-phase chromatography (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageReference
Classical Alkylation65–7212 hScalability
Microwave68–700.5 hRapid kinetics
Suzuki Coupling55–6024 hModular thiophene introduction

Challenges and Optimization Strategies

Byproduct Mitigation

  • Thiol Oxidation : Use inert atmosphere (N₂/Ar) to prevent disulfide formation.

  • Triazole Tautomerism : Control pH during cyclization to favor the 4H-1,2,4-triazole form.

Solvent Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but requires rigorous drying. THF offers milder conditions but lower yields.

Industrial Applications and Patents

A patent by Sigma-Aldrich (US20120225904A1) discloses analogous triazole-acetamide derivatives as kinase inhibitors, validating the pharmacological relevance of this scaffold. Meanwhile, VulcanChem highlights its use in antimicrobial drug development .

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromo group could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfanylacetamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Triazole Core Modifications

  • Thiophen-2-yl vs. Pyridin-4-yl: Analogs with a pyridin-4-yl group on the triazole core (e.g., derivatives in ) exhibited broad-spectrum antimicrobial activity against E. coli, S. aureus, and fungal strains, with MIC values ranging from 25–50 µg/mL. The electron-deficient pyridine ring may enhance interactions with microbial enzymes.
  • Furan-2-yl vs. Thiophen-2-yl :
    Compounds with furan-2-yl substituents (e.g., ) showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Thiophene’s larger atomic size and higher polarizability compared to furan may improve membrane permeability, though this remains speculative without direct data .

Aryl Ring Modifications

  • 4-Bromo-2-methylphenyl vs. 2-Fluorophenyl: The analog 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide () shares the 4-bromo-2-methylphenyl group but substitutes thiophene with 2-fluorophenyl. Fluorine’s strong electron-withdrawing nature may enhance stability and bioavailability compared to bromine, though bromine’s bulkiness could increase hydrophobic interactions .
  • 4-Bromo-2-methylphenyl vs. 3-Methylphenyl :
    The 3-methylphenyl analog () lacks bromine, reducing electron-withdrawing effects. Such derivatives may exhibit lower antimicrobial potency, as electron-withdrawing groups on the aryl ring correlate with enhanced activity in related compounds .

Antimicrobial Activity

Triazole-acetamide derivatives with pyridin-4-yl or electron-withdrawing aryl groups (e.g., KA3, KA4 in ) demonstrated MIC values of 25 µg/mL against S. aureus. The target compound’s bromine and thiophene groups may similarly disrupt microbial enzymes or membranes, but its efficacy relative to pyridine-based analogs requires validation .

Anti-inflammatory and Anti-exudative Effects

Furan-2-yl analogs () reduced inflammation by 60–70% in exudative models, comparable to diclofenac. Thiophene’s sulfur atom could modulate COX-2 inhibition or reactive oxygen species (ROS) scavenging, though direct mechanistic studies are lacking .

Insect Repellent Potential

Structurally distinct analogs like VUAA-1 and OLC-12 () act as Orco agonists, targeting insect olfactory receptors. The target compound’s thiophene moiety may offer unique interactions with insect ion channels, but this remains unexplored .

Physicochemical Properties

  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to , involving dithiocarbazate cyclization and subsequent alkylation. Yield and purity depend on substituent reactivity .

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C17H17BrN4OS\text{C}_{17}\text{H}_{17}\text{Br}\text{N}_{4}\text{O}\text{S}

This structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

1. Anti-inflammatory Activity

Recent studies have indicated that triazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro tests revealed that derivatives with similar scaffolds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Case Studies

  • Study on Triazole Derivatives :
    A study published in 2023 synthesized several 1,2,4-triazole derivatives and evaluated their biological activity. The results showed that compounds with thiophene moieties exhibited enhanced antimicrobial activity compared to those without. The study highlighted the importance of substituent positioning on the triazole ring for optimizing biological activity .
  • Anti-inflammatory Mechanisms :
    Another research effort focused on the anti-inflammatory properties of triazole derivatives. It was found that these compounds could significantly lower cytokine release in stimulated peripheral blood mononuclear cells (PBMCs), indicating their potential as therapeutic agents in inflammatory conditions .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Anti-inflammatoryReduced TNF-α and IL-6 levels
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Cytokine ModulationDecreased cytokine release in PBMC cultures

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence reaction yields?

The synthesis typically involves multi-step reactions, starting with halogenated aromatic amines and heterocyclic precursors. Key steps include:

  • Thioether linkage formation : Reaction of a thiol-containing triazole intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Triazole ring assembly : Cyclization of thiosemicarbazide intermediates with aldehydes or ketones, optimized at 80–100°C for 6–12 hours . Critical parameters include solvent polarity (DMF or acetonitrile), temperature control (±2°C), and stoichiometric ratios of reagents to minimize side products like disulfides or over-oxidized species .

Q. How is the structural integrity and purity of this compound verified in academic research?

  • Spectroscopic characterization : ¹H/¹³C NMR to confirm substituent positions and sulfur connectivity; IR spectroscopy for thioether (C–S) and amide (N–H) bonds .
  • Chromatographic purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients, targeting ≥95% purity .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S, and Br percentages to confirm stoichiometry .

Q. What in vitro assays are used to screen its biological activity?

Initial screening often includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values reported in µg/mL .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin controls .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, with activity linked to the triazole-thioether motif’s electron-withdrawing effects .

Advanced Research Questions

Q. How does the substitution pattern (e.g., bromo, methyl, thiophene) influence its reactivity and bioactivity?

  • Bromo group : Enhances electrophilic aromatic substitution potential and stabilizes π-π stacking in enzyme binding pockets .
  • Thiophene moiety : Contributes to redox activity and improves membrane permeability in cellular assays .
  • Methyl group on triazole : Reduces metabolic degradation by cytochrome P450 enzymes, as shown in hepatic microsome stability tests .

Q. What strategies are employed to resolve contradictions in reported biological activities across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in serum concentration or incubation time. Standardization using CLSI guidelines is recommended .
  • Compound stability : Light or pH sensitivity (e.g., thioether oxidation at pH > 8). Stability studies under simulated physiological conditions (37°C, PBS buffer) are critical .
  • Batch-to-batch variability : Rigorous QC via LC-MS to detect impurities (<2%) that may antagonize activity .

Q. What mechanistic insights explain its selectivity for specific biological targets?

Computational and experimental approaches include:

  • Molecular docking : Triazole-thioether scaffolds show high affinity for ATP-binding pockets in kinases (e.g., EGFR), with binding energies ≤ −8.5 kcal/mol .
  • SAR studies : Methyl substitution at the triazole 4-position increases hydrophobic interactions, while bromo groups enhance halogen bonding with histidine residues .
  • Fluorescence quenching assays : Confirm static quenching when interacting with human serum albumin, suggesting stable complex formation .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration for neurotargeted derivatives .
  • ADMET prediction : Tools like SwissADME assess hepatotoxicity risks from bromine metabolites, guiding substitution with safer halogens (e.g., fluorine) .
  • Fragment-based design : Replace thiophene with pyridine to enhance π-cation interactions with target enzymes .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain variability : Activity against S. aureus (MIC = 8 µg/mL) but not P. aeruginosa due to efflux pump resistance mechanisms .
  • Biofilm vs. planktonic assays : Biofilm-embedded bacteria show 4–8x higher tolerance, necessitating adjunct therapies like β-lactamase inhibitors .

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